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Introduction
Cell cycle analysis is a fundamental technique in cellular and molecular biology, providing

critical insights into the mechanisms of cell growth, proliferation, and differentiation. A widely

used method for this analysis is the staining of cellular DNA with propidium iodide (PI), followed

by flow cytometry. PI is a fluorescent intercalating agent that binds stoichiometrically to double-

stranded DNA.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA

within a cell, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1

(2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[2]

This application note provides a detailed protocol for PI staining of mammalian cells for cell

cycle analysis by flow cytometry. It is intended for researchers, scientists, and drug

development professionals involved in studies of cell proliferation, cancer biology, and the

cellular response to therapeutic agents.

Principle of the Assay
Propidium iodide is a fluorescent molecule that intercalates into the major groove of double-

stranded DNA.[1] When unbound in an aqueous solution, PI has a low quantum yield.

However, upon binding to DNA, its fluorescence is enhanced 20- to 30-fold.[3][4] PI is not

permeable to the membranes of live cells, thus requiring cell fixation and permeabilization for

the dye to enter and stain the nuclear DNA.[2] Ethanol fixation is commonly used as it

effectively permeabilizes the cells.[2][5] Since PI can also bind to double-stranded RNA,
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treatment with RNase is essential to ensure that the fluorescence signal is specific to DNA

content.[1]

Flow cytometry is then used to measure the fluorescence intensity of individual cells. The data

is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA

content) and the y-axis represents the number of cells (events). This allows for the

quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Additionally, a "sub-G1" peak may be observed, which is indicative of apoptotic cells with

fragmented DNA.

Materials and Reagents
Material/Reagent Supplier/Preparation

Phosphate-Buffered Saline (PBS) Standard laboratory supplier

70% Ethanol, ice-cold Prepare from 100% ethanol and distilled water

Propidium Iodide (PI) Staining Solution 50 µg/mL PI in PBS

RNase A Solution 100 µg/mL in PBS

Polystyrene/Polypropylene Tubes (12x75 mm) Standard laboratory supplier

Centrifuge Capable of 300 x g

Vortex Mixer Standard laboratory equipment

Flow Cytometer e.g., BD LSR II, Beckman Coulter CyAn

Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Cell Preparation and Fixation
Harvest Cells: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, detach

them using trypsin-EDTA, and for suspension cells, collect them by centrifugation.[2]
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Wash: Wash the cells by resuspending the pellet in 3 mL of cold PBS and centrifuging at 300

x g for 5 minutes. Discard the supernatant.[2]

Resuspend: Resuspend the cell pellet in 400 µL of PBS.[2]

Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell

suspension.[1][2] This slow addition helps to prevent cell clumping.

Incubate: Incubate the cells on ice for at least 30 minutes.[2] For long-term storage, cells can

be kept in 70% ethanol at -20°C for several weeks.[1]

Staining
Centrifuge: Pellet the fixed cells by centrifuging at a higher speed than live cells (e.g., 850 x

g) for 5 minutes, as ethanol-fixed cells are more buoyant. Carefully aspirate the supernatant.

[2][7]

Wash: Wash the cells twice with 3 mL of PBS, centrifuging after each wash.[2]

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[2][7]

This step is crucial to degrade RNA and ensure PI stains only DNA.

PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[2][7]

Incubation: Incubate the cells at room temperature for 5 to 10 minutes, protected from light.

[2][7] Some cell types, like fibroblasts, may require a longer incubation period (e.g.,

overnight) for optimal staining.[2]

Data Acquisition by Flow Cytometry
Instrument Setup: Set up the flow cytometer to measure fluorescence in the linear scale.[2]

Use a dot plot of the area versus the height or width of the fluorescence signal to exclude

doublets and cell aggregates from the analysis.[7][8]

Analysis: Analyze the samples at a low flow rate (under 400 events/second) to ensure high-

quality data with low coefficients of variation (CVs) for the G0/G1 and G2/M peaks.[7][9]
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Data Collection: Collect at least 10,000 single-cell events for each sample to ensure

statistically significant results.[2][7]

Data Presentation and Analysis
The data from the flow cytometer is typically presented as a DNA content frequency histogram.

The x-axis represents the fluorescence intensity, which corresponds to the DNA content, and

the y-axis represents the number of cells. The histogram will show distinct peaks corresponding

to the different phases of the cell cycle.

G0/G1 Peak: The first major peak represents cells with a 2n DNA content.

S Phase: The region between the G0/G1 and G2/M peaks represents cells that are actively

replicating their DNA.

G2/M Peak: The second major peak, with approximately twice the fluorescence intensity of

the G0/G1 peak, represents cells with a 4n DNA content.

Sub-G1 Peak: A peak to the left of the G0/G1 peak can indicate the presence of apoptotic

cells with fragmented DNA.

Specialized software (e.g., FlowJo, FCS Express) is used to deconvolute the histogram and

quantify the percentage of cells in each phase of the cell cycle. The results are typically

summarized in a table for easy comparison between different experimental conditions.

Example Data Table
Treatment % Cells in G0/G1 % Cells in S Phase % Cells in G2/M

Control (Untreated) 65.2 20.5 14.3

Drug A (24h) 80.1 5.3 14.6

Drug B (24h) 25.7 30.8 43.5
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Caption: Experimental workflow for propidium iodide staining.
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Principle of Cell Cycle Analysis
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Caption: Principle of PI staining for cell cycle analysis.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1680548?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Solution

High CV of G0/G1 and G2/M

peaks

High flow rate during

acquisition.[9]

Decrease the flow rate on the

cytometer.[9]

Cell clumps or aggregates.[1]

Ensure a single-cell

suspension before fixation by

gentle pipetting or filtering. Use

a doublet discrimination gate

during analysis.[1][8]

Broad S phase or indistinct

peaks

Insufficient RNase treatment.

[1][10]

Ensure RNase A is active and

incubation time is sufficient.

[10]

Cells were not in exponential

growth phase when harvested.

[9][11]

Harvest cells during their

logarithmic growth phase.[9]

[11]

Loss of G2/M peak
Cell contact inhibition leading

to G0/G1 arrest.

Ensure cells are seeded at an

appropriate density and have

space to grow.[12]

No or weak fluorescence

signal

Insufficient PI concentration or

incubation time.[11]

Optimize PI concentration and

incubation time for your

specific cell type.[5][11]

Instrument settings are not

optimal.[9]

Ensure correct laser and filter

setup for PI (Excitation ~488

nm, Emission ~617 nm).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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